

# Application Note: Quantifying Macropinocytosis Inhibition using a FITC-Dextran Uptake Assay with EIPA

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Compound of Interest		
Compound Name:	Еіра	
Cat. No.:	B1671149	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for measuring the uptake of Fluorescein isothiocyanate (FITC)-dextran by cells in culture as a method for quantifying macropinocytosis. It further describes the use of 5-(N-Ethyl-N-isopropyl)amiloride (**EIPA**) as a specific inhibitor to validate the pathway.

## Introduction

Macropinocytosis is a highly conserved endocytic process characterized by the non-specific uptake of large volumes of extracellular fluid into the cell.[1][2][3] This process is crucial for a variety of cellular functions, including nutrient scavenging in cancer cells, immune surveillance by antigen-presenting cells, and viral entry.[3][4] A common method to study and quantify macropinocytosis is to measure the cellular uptake of high molecular weight (e.g., 70 kDa) fluorescently-labeled dextran, such as FITC-dextran.[1][5] This large molecule is preferentially internalized through macropinosomes rather than smaller endocytic vesicles.[1]

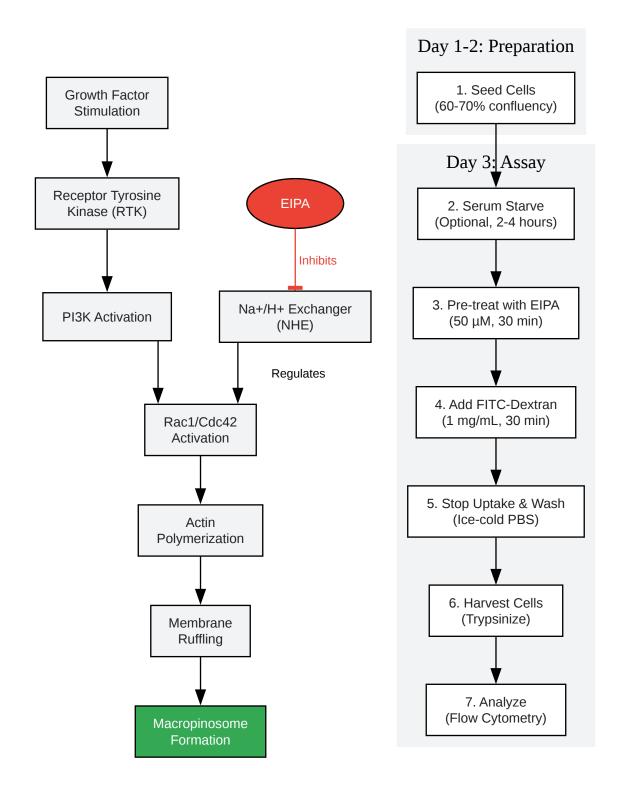
**EIPA** is a potent and widely used inhibitor of macropinocytosis. It functions by blocking the Na+/H+ exchanger (NHE), which is essential for the actin cytoskeleton rearrangements required for the formation of macropinosomes. This application note details a robust protocol for performing a FITC-dextran uptake assay with **EIPA** and quantifying the results using flow cytometry.



## **Signaling Pathway and Point of Inhibition**

Macropinocytosis is a complex process involving significant membrane ruffling and cytoskeletal reorganization, primarily driven by actin polymerization. The activation of signaling pathways, often initiated by growth factors, leads to the activation of small GTPases like Rac1 and Cdc42. This cascade results in the formation of large, irregular endocytic vesicles known as macropinosomes. **EIPA** exerts its inhibitory effect by targeting the Na+/H+ exchanger, an upstream event necessary for the Rac1-mediated actin dynamics that drive membrane ruffling and macropinosome formation.





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### References

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